1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol typically involves the following steps:
Bromination and Fluorination: The starting material, 2-methyl-1-propanol, undergoes bromination and fluorination to introduce the bromine and fluorine atoms on the phenyl ring.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group on the propanol chain.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanone.
Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 1-(4-Bromo-2-fluorophenyl)methanol
- 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propane
Uniqueness: 1-(4-Bromo-2-fluorophenyl)-2-methyl-1-propanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the hydroxyl group on the propanol chain, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,13H,1-2H3 |
InChI Key |
UENIBTJCNAAWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Br)F)O |
Origin of Product |
United States |
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